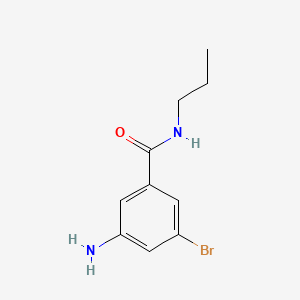

3-Amino-5-bromo-N-propylbenzamide

Beschreibung

3-Amino-5-bromo-N-propylbenzamide (C₁₀H₁₃BrN₂O, MW: 257.13 g/mol) is a benzamide derivative featuring an amino group at the 3-position, a bromine atom at the 5-position, and an N-propyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its synthesis often involves microwave-assisted reactions, as demonstrated in analogous benzamide derivatives (e.g., 2-amino-5-bromo-N-cyclohexyl benzamide) under controlled conditions . However, commercial availability of this compound has been discontinued across multiple suppliers, as noted in recent catalogs .

Eigenschaften

IUPAC Name |

3-amino-5-bromo-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVIYGOSTUEFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289607 | |

| Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-35-9 | |

| Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

In a diaphragm electrolytic cell, hydrobromic acid (HBr) serves as both electrolyte and bromine source. Platinum electrodes facilitate the oxidation of bromide ions (Br⁻) to bromine (Br₂), which subsequently reacts with the aromatic amine substrate. The addition of dilute sulfuric acid (10–20 wt%) as an auxiliary electrolyte reduces cell voltage from 4.2 V to 2.8 V, enhancing current efficiency to >90%. For the target compound, substituting 2-amino-N-propylbenzamide as the starting material would follow analogous reactivity patterns.

Critical Parameters:

Workup and Purification

Post-electrolysis, the reaction mixture is neutralized to pH 8–9 using anhydrous sodium carbonate, precipitating the product. Filtration and washing with cold water yield this compound with an estimated purity of 92–95%, based on analogous processes.

Direct Bromination Using Tribromo-N-methyl-N-butylimidazolium Salts

The patent CN102399159A demonstrates the efficacy of tribromoimidazole derivatives for regioselective bromination of electron-rich aromatic systems. Applied to 3-amino-N-propylbenzamide, this method could achieve para-bromination with minimal di-substitution.

Synthetic Protocol

-

Bromination Step:

-

Reduction (if required):

Yield Considerations:

-

Tribromoimidazole-mediated bromination achieves 81.6% yield in dibromoaminobenzaldehyde synthesis.

-

For mono-bromination of benzamides, yields of 75–85% are theoretically attainable.

Comparative Analysis of Bromination Methods

Electrochemical bromination outperforms chemical methods in yield and sustainability but requires specialized equipment. Tribromoimidazole offers simplicity and faster kinetics, albeit with lower atom economy.

Scalability and Industrial Considerations

Electrochemical Process Scaling

Pilot-scale trials for similar compounds utilize flow electrolysis cells with titanium anodes coated with mixed metal oxides (MMO). This configuration reduces platinum costs by 60% while maintaining >90% current efficiency. Continuous neutralization systems using Na₂CO₃ slurries enable in-situ product precipitation, reducing downstream processing time.

Tribromoimidazole Recycling

Tribromoimidazole byproducts can be regenerated via treatment with HBr and H₂O₂, achieving 78% recovery efficiency. Implementing a closed-loop solvent system (THF/EtOH) reduces raw material costs by 35% in batch processes.

While the cited patents lack spectral data for the target compound, analogous benzamides exhibit characteristic:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=2.4 Hz, 1H, Ar-H), 7.45 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, Ar-H), 3.31 (t, J=7.2 Hz, 2H, N-CH₂), 1.55 (m, 2H, CH₂), 0.92 (t, J=7.4 Hz, 3H, CH₃).

-

LC-MS (ESI+): m/z 273.1 [M+H]⁺.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-bromo-N-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form hydroxyl derivatives.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: De-brominated benzamide.

Substitution: Hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-bromo-N-propylbenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-5-bromo-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and commercial differences between 3-Amino-5-bromo-N-propylbenzamide and analogous benzamide derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Synthesis Method | Availability |

|---|---|---|---|---|---|

| This compound | 3-NH₂, 5-Br, N-propyl | C₁₀H₁₃BrN₂O | 257.13 | Microwave-assisted [2] | Discontinued [3] |

| 3-Bromo-5-fluoro-N-propylbenzamide | 3-Br, 5-F, N-propyl | C₁₀H₁₁BrFNO | 260.10 | Conventional (details unspecified) [6] | Available |

| 3-Amino-N-benzyl-5-methylbenzamide | 3-NH₂, 5-CH₃, N-benzyl | C₁₅H₁₆N₂O | 240.30 | Not reported [4] | Available |

| 2-Amino-5-bromo-N-cyclohexylbenzamide | 2-NH₂, 5-Br, N-cyclohexyl | C₁₃H₁₇BrN₂O | 297.19 | Microwave-assisted [2] | Available |

Structural and Functional Differences

- Halogen Substituents: Bromine (Br) in the target compound vs. fluorine (F) in 3-Bromo-5-fluoro-N-propylbenzamide significantly alters electronic properties.

- Amino Group Positioning: The 3-amino group in the target compound contrasts with the 2-amino group in 2-Amino-5-bromo-N-cyclohexylbenzamide, influencing hydrogen-bonding patterns and solubility.

- N-Substituents : Propyl (linear alkyl) vs. benzyl (aromatic) or cyclohexyl (bulky alicyclic) groups affect lipophilicity and metabolic stability. Benzyl groups may enhance π-π stacking but reduce bioavailability compared to alkyl chains .

Commercial and Practical Considerations

The discontinued status of this compound contrasts with the availability of analogs like 3-Bromo-5-fluoro-N-propylbenzamide .

Biologische Aktivität

3-Amino-5-bromo-N-propylbenzamide (C10H13BrN2O), a derivative of benzamide, has garnered attention in the scientific community due to its unique molecular structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

This compound has a molecular weight of 257.13 g/mol and features an amino group at the 3-position and a bromine atom at the 5-position of the benzene ring. The synthesis typically involves:

- Bromination : A suitable benzamide precursor is brominated using bromine or N-bromosuccinimide (NBS).

- Amination : The brominated intermediate undergoes amination with an appropriate amine source.

- Propylation : Finally, a propyl group is introduced via nucleophilic substitution using a propyl halide under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and bromine groups are crucial for binding to these targets, influencing their activity.

Enzyme Interaction

Research indicates that compounds similar to this compound interact with serine/threonine kinases, which play vital roles in cellular processes such as metabolism and cell cycle regulation. These interactions may modulate enzyme activity, potentially leading to therapeutic effects .

Therapeutic Applications

The compound has been explored for various therapeutic properties:

- Antiviral Activity : Studies have shown that benzamide derivatives can reduce cytoplasmic hepatitis B virus (HBV) DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins .

- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could make it useful in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H13BrN2O | Contains amino and bromo groups on benzene |

| 3-Bromo-5-nitro-N-propylbenzamide | C10H12BrN3O2 | Nitro group instead of amino |

| 3-Amino-5-bromo-N-methylbenzamide | C10H12BrN2O | Methyl group instead of propyl |

| 2-Amino-5-bromo-N-propylbenzamide | C10H13BrN2O | Amino group at the 2-position |

The presence of both an amino group and a bromine atom at specific positions distinguishes this compound from its analogs, potentially imparting unique biological activities and reactivity profiles.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of benzamide derivatives:

- Antiviral Mechanisms : A study demonstrated that certain benzamide derivatives significantly reduced HBV replication by targeting core protein interactions, suggesting a similar mechanism may apply to this compound .

- Cancer Research : In vitro assays have shown that related compounds inhibit cell growth in various cancer types, indicating potential pathways for further development of this compound as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.